molecular formula C22H45IN2 B12568982 1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 278603-16-0

1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide

Cat. No.: B12568982
CAS No.: 278603-16-0
M. Wt: 464.5 g/mol
InChI Key: VZWVJBKLPWKGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide is a quaternary ammonium salt derived from imidazole. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

The synthesis of 1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of imidazole derivatives. The process includes the following steps:

Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods ensure the large-scale production of the compound while maintaining its quality.

Chemical Reactions Analysis

1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can intercalate into DNA, disrupting its structure and function .

Comparison with Similar Compounds

1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific alkyl chain lengths and iodide counterion, which confer distinct physical and chemical properties.

Properties

CAS No.

278603-16-0

Molecular Formula

C22H45IN2

Molecular Weight

464.5 g/mol

IUPAC Name

1-butyl-2-methyl-3-tetradecyl-1,2-dihydroimidazol-1-ium;iodide

InChI

InChI=1S/C22H44N2.HI/c1-4-6-8-9-10-11-12-13-14-15-16-17-19-24-21-20-23(22(24)3)18-7-5-2;/h20-22H,4-19H2,1-3H3;1H

InChI Key

VZWVJBKLPWKGQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1C=C[NH+](C1C)CCCC.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.